![molecular formula C10H17N3O2S B2583008 Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate CAS No. 1522609-81-9](/img/structure/B2583008.png)
Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate is a chemical compound with the CAS Number: 1522609-81-9 . It has a molecular weight of 243.33 and is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 4-(1-aminoethyl)-1,3-thiazol-2-ylcarbamate . The InChI code is 1S/C10H17N3O2S/c1-6(11)7-5-16-8(12-7)13-9(14)15-10(2,3)4/h5-6H,11H2,1-4H3,(H,12,13,14) .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 243.33 and is typically stored at room temperature .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmaceutical agents. Its structure is amenable to modifications that can lead to the development of novel therapeutic molecules. For instance, the tert-butyl group can be easily deprotected under acidic conditions, allowing for further functionalization of the molecule .
Agriculture
“Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate” may find applications in the development of agrochemicals. Its thiazole ring, a common motif in many fungicides, could be exploited to create compounds that protect crops against fungal pathogens .
Material Science
In material science, this compound could be used to modify surfaces or create new polymers with enhanced properties. The presence of both tert-butyl and thiazol groups could lead to materials with unique thermal and chemical resistance characteristics .
Environmental Science
The compound’s potential for environmental science lies in its ability to act as a building block for compounds that can degrade environmental pollutants. Its reactive sites make it a candidate for creating catalysts that facilitate the breakdown of hazardous substances .
Biochemistry
Biochemically, “Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate” could be used in enzyme inhibition studies. The thiazol moiety can mimic the natural substrates of enzymes, thereby aiding in the design of enzyme inhibitors that could regulate metabolic pathways .
Pharmacology
In pharmacology, this compound’s structural features make it suitable for drug design and discovery. It could be used to synthesize analogs of biologically active molecules, potentially leading to the development of new drugs with improved efficacy and safety profiles .
Safety and Hazards
The safety information for this compound includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-6(11)7-5-16-8(12-7)13-9(14)15-10(2,3)4/h5-6H,11H2,1-4H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRFBHQWFMYNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate | |
CAS RN |
1522609-81-9 |
Source
|
Record name | tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.